1-Benzyl-1-methylurea: Structural Architecture and Synthetic Methodology
1-Benzyl-1-methylurea: Structural Architecture and Synthetic Methodology
[1][2][3]
Executive Summary
1-Benzyl-1-methylurea (C
This guide provides a rigorous technical analysis of the molecule, detailing its physicochemical properties, a validated synthetic protocol using cyanate chemistry, and analytical characterization standards.[4]
Molecular Architecture & Physicochemical Profile
The defining feature of 1-benzyl-1-methylurea is the
Structural Representation
The molecule consists of a urea core (
Caption: Mechanistic pathway for the synthesis of 1-benzyl-1-methylurea via nucleophilic addition to isocyanic acid.
Key Physicochemical Properties
Data synthesized from experimental values and predictive models [1, 2].[2]
| Property | Value | Context |
| CAS Number | 73355-62-1 | Specific to 1,1-isomer.[1][2][3] |
| Molecular Formula | C | MW: 164.21 g/mol .[2] |
| Melting Point | 131–133 °C | Crystalline solid [3]. |
| Solubility | DMSO, Ethanol, Methanol | Low solubility in water due to lipophilic benzyl/methyl groups. |
| LogP (Predicted) | ~1.3 | Moderate lipophilicity; suitable for CNS penetration models.[2] |
| H-Bond Donors | 2 | From the terminal |
| H-Bond Acceptors | 1 | The urea carbonyl oxygen ( |
Synthetic Pathways & Process Chemistry[1][3]
The most robust and scalable method for synthesizing 1,1-disubstituted ureas is the nucleophilic addition of a secondary amine to isocyanic acid , generated in situ from potassium cyanate (KOCN). This method avoids the use of toxic phosgene or unstable isocyanate reagents.[5]
Reaction Mechanism
-
Generation of Electrophile: Potassium cyanate reacts with acid (HCl or Acetic Acid) to form isocyanic acid (
).[2] -
Nucleophilic Attack: The lone pair of the secondary amine (
-benzylmethylamine) attacks the electrophilic carbon of the isocyanic acid.[2] -
Proton Transfer: Rapid tautomerization yields the stable urea.[2]
Experimental Protocol
Objective: Synthesis of 1-Benzyl-1-methylurea (10 mmol scale).
Reagents:
- -Benzylmethylamine (1.21 g, 10 mmol)[2]
-
Potassium Cyanate (KOCN) (1.62 g, 20 mmol, 2.0 equiv)[2]
-
Hydrochloric Acid (1M aqueous solution) or Glacial Acetic Acid[2]
Step-by-Step Methodology:
-
Dissolution: In a 50 mL round-bottom flask, dissolve
-benzylmethylamine (10 mmol) in 10 mL of water. If the amine is not fully soluble, add a minimal amount of ethanol or dilute HCl until the pH is slightly acidic (pH ~5-6).[2] -
Addition of Cyanate: Prepare a solution of KOCN (20 mmol) in 5 mL of water. Add this solution dropwise to the amine mixture over 10 minutes with vigorous stirring at room temperature.
-
Reaction Monitoring: Stir the mixture for 3–12 hours. A white precipitate (the urea product) should begin to form as the reaction progresses.[2]
-
Validation: Monitor consumption of the amine by TLC (Eluent: 5% MeOH in DCM).[2]
-
-
Work-up:
-
Purification: Recrystallize the crude solid from ethanol/water or ethyl acetate/hexane to obtain pure colorless crystals.
-
Drying: Dry in a vacuum oven at 40 °C for 4 hours.
Yield Expectation: 75–90%.
Analytical Characterization (Self-Validation)
To ensure scientific integrity, the synthesized compound must be validated against the following spectroscopic standards.
Proton NMR ( H NMR)
Solvent: DMSO-
-
Aromatic Region:
7.20–7.40 ppm (Multiplet, 5H, Phenyl group). -
Urea
: 5.80–6.00 ppm (Broad Singlet, 2H, exchangeable with ).-
Diagnostic: This signal confirms the presence of the primary amide terminus (
).[2]
-
-
Benzylic
: 4.40–4.50 ppm (Singlet, 2H).[2] -
-Methyl:
2.80–2.90 ppm (Singlet, 3H).[2]-
Diagnostic: The singlet nature confirms the methyl is on a nitrogen with no neighboring protons (tertiary N).[2]
-
Infrared Spectroscopy (FT-IR)
-
N-H Stretch: 3300–3450 cm
(Doublet typical for primary amines/amides).[2] -
C=O Stretch: 1640–1660 cm
(Strong, characteristic of urea carbonyl).[2] -
C=C Aromatic: ~1600 cm
.[1][2]
Applications in Medicinal Chemistry
Urea Pharmacophore Versatility
Ureas are privileged scaffolds in drug design due to their ability to act as both hydrogen bond donors and acceptors. 1-Benzyl-1-methylurea serves as a model for the "Capped Urea" motif.[1][2]
-
1,1-Disubstitution Effect: By alkylating one nitrogen, the molecule loses the ability to act as a donor at that position. This is used to probe the necessity of H-bonds in ligand-receptor binding pockets.[1][2]
-
Protolysis Kinetics: Research has utilized this specific molecule to study base-catalyzed hydrolysis rates, providing insights into the stability of urea-based drugs in physiological pH [4].[1][2]
Fragment-Based Drug Discovery (FBDD)
In FBDD, 1-benzyl-1-methylurea represents a low-molecular-weight fragment (MW < 200) that can be screened against targets.[1][2]
-
Linker Potential: The
terminus is a reactive handle for further derivatization (e.g., formation of sulfonylureas or reaction with isocyanates to form biurets).
Caption: Pharmacophore features of 1-benzyl-1-methylurea highlighting binding interaction potential.[1][2]
Safety and Handling
-
Hazard Classification: Irritant (Skin/Eye).[2]
-
Handling: Wear nitrile gloves and safety glasses.
-
Storage: Store in a cool, dry place. Stable at room temperature.
-
Toxicity: While urea derivatives are generally low toxicity, the specific toxicology of this isomer is not fully characterized; treat as a potential irritant.
References
-
PubChem. (n.d.).[2] 1-Benzyl-1-methylurea Compound Summary. National Library of Medicine.[2] Retrieved from [Link][2]
-
McGill University eScholarship. (2018).[2] Ammonium Chloride-Promoted Rapid Synthesis of Monosubstituted Ureas. (Contains experimental MP data for 1-benzyl-1-methylurea). Retrieved from [Link][2]
-
Martinelli, L. C., Blanton, C. D., & Whidby, J. F. (1971).[5] Protolysis kinetics of N-benzyl-N'-methylurea. Journal of the American Chemical Society.[7] (Cited for kinetic context of isomers).[2] Retrieved from [Link][2]
Sources
- 1. IT1051036B - PROCEDURE FOR THE SYNTHESIS OF N METHYL UREE - Google Patents [patents.google.com]
- 2. POKY ain't poky! - MetaLib [sites.google.com]
- 3. 6957-05-7|1-Benzyl-3-methylurea|BLD Pharm [bldpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
